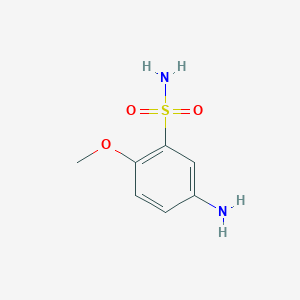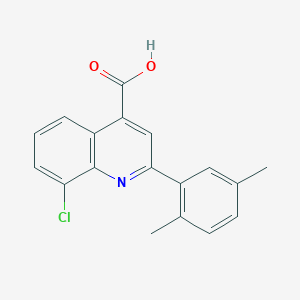
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid
Übersicht
Beschreibung
2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid, also known as tert-butylcarbamic acid, is an organic compound containing a carboxylic acid and a tert-butylcarbamate group. It is a colorless liquid with a melting point of -48.5°C and a boiling point of 98.3°C. This compound is used in various scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the exploration of potential future directions.
Wissenschaftliche Forschungsanwendungen
Chemosensory Materials
One application of tert-butyl derivatives in scientific research is in the creation of chemosensory materials. A study by (Sun et al., 2015) demonstrated that benzothizole modified carbazole derivatives, including those with tert-butyl moieties, can self-assemble into nanofibers with strong blue light emission. These nanofibers are useful as fluorescent sensory materials for detecting volatile acid vapors due to their efficient exciton migration and good adsorption.
Synthesis of Mikanecic Acid
In the field of organic synthesis, tert-butyl groups play a role in the synthesis of complex organic molecules. Hoffmann and Rabe (1984) described a process involving tert-butyl propenoate for synthesizing mikanecic acid, a dicarboxylic acid, which was achieved with a 24% overall yield (Hoffmann & Rabe, 1984).
Synthesis of Factor Xa Inhibitors
Wang et al. (2017) explored the stereoselective synthesis of cyclohexane carboxamide stereoisomers starting from 3-cyclohexene-1-carboxylic acid, leading to key intermediates in the synthesis of Factor Xa inhibitors. This research highlights the importance of tert-butyl groups in medicinal chemistry (Wang et al., 2017).
Catalytic Activity in Oxidation Reactions
Tert-butyl groups are also significant in catalysis research. A study on cyclohexene oxidation using tert-butylhydroperoxide presented by (Sehlotho & Nyokong, 2004) demonstrated the role of tert-butyl-based catalysts in oxidation reactions, leading to various industrial applications.
Synthesis of Benzyl Carbamate
Campbell et al. (2009) described the enantioselective synthesis of benzyl carbamate, an essential intermediate for CCR2 antagonists, utilizing tert-butoxycarbonylamino as a key component. This underscores the significance of tert-butyl derivatives in the synthesis of pharmaceutical intermediates (Campbell et al., 2009).
Development of MOF Catalysts
In materials science, tert-butyl groups contribute to the development of Metal-Organic Frameworks (MOFs). Paul et al. (2016) reported a copper(ii) MOF synthesized from a terpyridine species containing tert-butyl, which exhibited good catalytic activity in the hydrocarboxylation of cyclohexane (Paul et al., 2016).
Hydrogenation Studies
Research on hydrogenation reactions, such as those conducted by (Hiyoshi et al., 2007), also utilizes tert-butyl groups. Their study on the hydrogenation of tert-butylphenols highlighted the role of these groups in influencing reaction selectivity and efficiency.
Eigenschaften
IUPAC Name |
2-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYLQMLQBRWTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398063 | |
| Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-86-1 | |
| Record name | 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)

